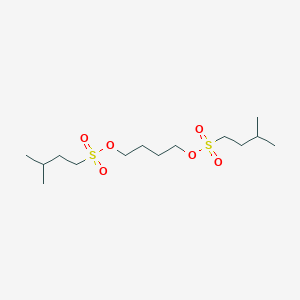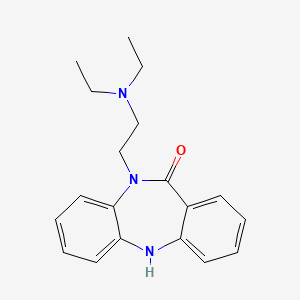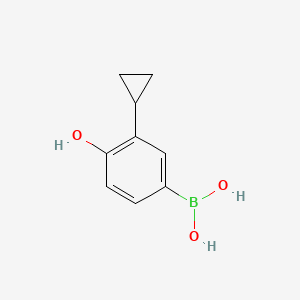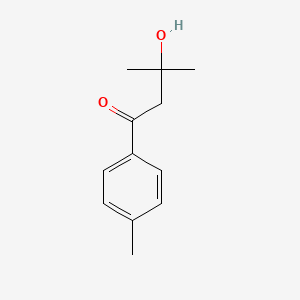![molecular formula C19H14N2O3 B14172995 4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid CAS No. 924657-80-7](/img/structure/B14172995.png)
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid is a heterocyclic compound that features a unique fusion of furan and pyrazole rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the furo[3,2-c]pyrazole core through a cyclization reaction. This can be achieved by reacting hydrazines with ethyl acetoacetate, followed by a series of condensation and cyclization steps
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of water as a solvent, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its structural features are explored for the development of new pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the furan ring.
1-Phenyl-3-(2-furyl)-1H-pyrazole: Contains both furan and pyrazole rings but differs in the position of the substituents.
4-(1H-Pyrazol-3-yl)benzoic acid: Similar core structure but lacks the furan ring and the methyl group
Uniqueness
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid is unique due to its fused furan-pyrazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
924657-80-7 |
|---|---|
Fórmula molecular |
C19H14N2O3 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
4-(5-methyl-1-phenylfuro[3,2-c]pyrazol-3-yl)benzoic acid |
InChI |
InChI=1S/C19H14N2O3/c1-12-11-16-18(24-12)17(13-7-9-14(10-8-13)19(22)23)20-21(16)15-5-3-2-4-6-15/h2-11H,1H3,(H,22,23) |
Clave InChI |
QDJLTIPEENHDRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)


![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)






![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
